![molecular formula C4H9O4Sb B14666548 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol CAS No. 50934-85-5](/img/structure/B14666548.png)
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of organoantimony compounds It features a unique structure with a dioxastibolan ring, which includes antimony, oxygen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol typically involves the reaction of antimony trioxide with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Antimony trioxide (Sb2O3) and ethylene glycol (C2H6O2).
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Conditions: Elevated temperature (around 100-150°C) and controlled pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common to ensure high efficiency and product purity.
化学反応の分析
Types of Reactions
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to antimony(III) compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide (Sb2O5), while substitution with halides can produce compounds like 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethyl chloride.
科学的研究の応用
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol exerts its effects involves interactions with various molecular targets. The antimony center can coordinate with biological molecules, disrupting their normal function. This coordination can inhibit enzyme activity or interfere with cellular processes, leading to antimicrobial or antifungal effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
2-(1,3-Dioxan-2-yl)ethanol: Similar structure but lacks the antimony atom.
2-(2-Methoxyethoxy)ethanol: Contains an ether linkage instead of the dioxastibolan ring.
Uniqueness
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol is unique due to the presence of the antimony atom within its structure. This feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be effective.
特性
CAS番号 |
50934-85-5 |
|---|---|
分子式 |
C4H9O4Sb |
分子量 |
242.87 g/mol |
IUPAC名 |
2-(1,3,2-dioxastibolan-2-yloxy)ethanol |
InChI |
InChI=1S/C2H5O2.C2H4O2.Sb/c2*3-1-2-4;/h3H,1-2H2;1-2H2;/q-1;-2;+3 |
InChIキー |
HUDNFLDQWJXRKX-UHFFFAOYSA-N |
正規SMILES |
C1CO[Sb](O1)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



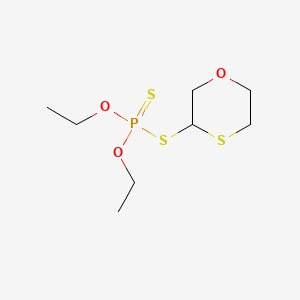

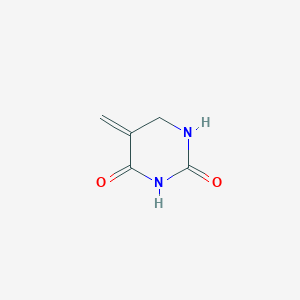

![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
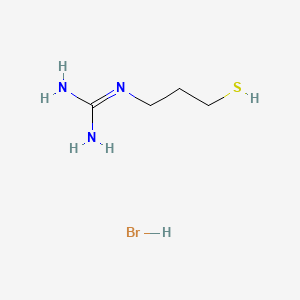
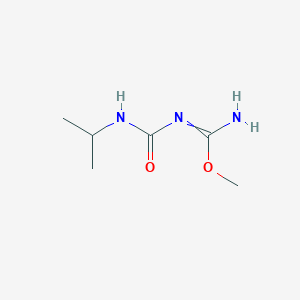
![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
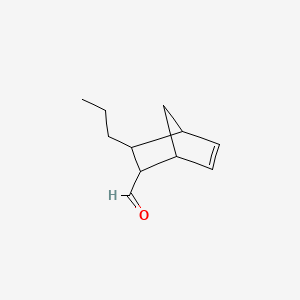
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
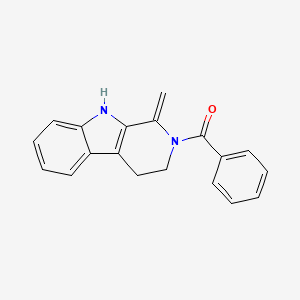
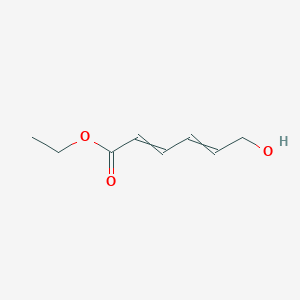
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
